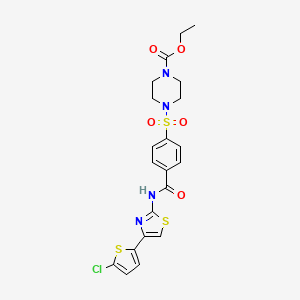

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H21ClN4O5S3 and its molecular weight is 541.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is suggested that this compound could be used as an intermediate to synthesize thrombopoietin .

Mode of Action

The specific mode of action of This compound It is known that the compound interacts with its targets, leading to changes that contribute to its overall effect .

Biochemical Pathways

The biochemical pathways affected by This compound It is suggested that the compound may have a role in the synthesis of thrombopoietin , which is involved in the regulation of platelet production in the body.

Result of Action

The molecular and cellular effects of the action of This compound It is suggested that the compound may play a role in the synthesis of thrombopoietin , which could potentially affect platelet production.

Análisis Bioquímico

Biochemical Properties

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby blocking the biosynthesis of essential bacterial lipids . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to antimicrobial and anticancer effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . In microbial cells, it disrupts essential metabolic processes, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting critical biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the exertion of its biochemical effects .

Actividad Biológica

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, also referred to as compound 1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, a piperazine ring, and a sulfonamide group. Its molecular formula is C21H22N4O5S2, and it has a molecular weight of 462.55 g/mol. The presence of the 5-chlorothiophen-2-yl group is significant for its biological activity.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:

- COX Inhibition : Compounds containing thiazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, derivatives of thiazoles have demonstrated anti-inflammatory effects by inhibiting both COX-1 and COX-2 activities .

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The presence of the chlorothiophen group may enhance this activity through interactions with bacterial cell membranes or inhibition of specific metabolic pathways.

- Anticancer Potential : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways associated with cell survival and proliferation.

In Vitro Studies

A study examining the anti-inflammatory potential of thiazole derivatives, including compound 1, utilized COX enzyme assays to assess their inhibitory effects. The results indicated that certain derivatives exhibited significant inhibition of COX enzymes compared to control compounds like aspirin .

In Vivo Studies

In vivo experiments involving carrageenan-induced paw edema in mice demonstrated that selected thiazole derivatives significantly reduced inflammation, suggesting potential therapeutic applications for pain management and inflammatory diseases .

Data Table: Biological Activities of this compound

Case Study 1: Anti-inflammatory Effects

In a controlled study, compound 1 was tested for its anti-inflammatory effects using a mouse model. The results showed a marked reduction in paw swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives similar to compound 1. It was found that these compounds exhibited potent activity against various bacterial strains, highlighting their potential use in treating infections .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is C21H22ClN4O5S. The compound features a piperazine ring, which is known for its versatility in drug design, along with a thiazole moiety that contributes to its biological activity.

Biological Applications

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thiazole, including those containing the chlorothiophen group, exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. In vitro assays indicated that certain derivatives showed significant inhibition of COX enzymes, suggesting potential for development as anti-inflammatory agents .

2. Anticancer Potential

Thiazole-containing compounds have been investigated for their anticancer properties. The structural components of this compound may enhance its efficacy against various cancer cell lines. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells, making them suitable candidates for further development as chemotherapeutic agents .

3. Antibacterial and Antiviral Activities

The thiazole scaffold has also been associated with antibacterial and antiviral activities. Research has shown that certain thiazole derivatives can inhibit the growth of bacterial strains and exhibit antiviral properties against specific viruses. This broad spectrum of activity makes compounds like this compound promising candidates for further exploration in infectious disease treatment .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole core through reactions involving thiourea and appropriate halogenated compounds.

- Piperazine Coupling : The synthesized thiazole derivative is then coupled with piperazine derivatives to form the desired piperazine-thiazole hybrid.

- Carbamoylation : The introduction of the carbamoyl group is achieved through reactions with isocyanates or carbamates, enhancing the compound's biological activity.

Case Studies

Several case studies highlight the efficacy of thiazole-based compounds:

- Anti-inflammatory Studies : A recent study evaluated the anti-inflammatory effects of thiazole derivatives in animal models, demonstrating significant reduction in paw edema compared to control groups .

- Anticancer Research : Another investigation focused on the anticancer properties of various thiazole derivatives, revealing promising results in inhibiting tumor growth in xenograft models .

- Antimicrobial Testing : Various thiazole derivatives were screened against a panel of bacterial strains, showing notable antibacterial activity, particularly against resistant strains .

Propiedades

IUPAC Name |

ethyl 4-[4-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O5S3/c1-2-31-21(28)25-9-11-26(12-10-25)34(29,30)15-5-3-14(4-6-15)19(27)24-20-23-16(13-32-20)17-7-8-18(22)33-17/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFVNAROOJULHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.